1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 chemical properties
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 chemical properties
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5, a deuterated isotopologue of Pirfenidone. Pirfenidone is an established anti-inflammatory and anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1] The incorporation of five deuterium atoms on the N-phenyl ring makes this compound an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth insights into the compound's synthesis, characterization, and application. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction and Scientific Rationale
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone, known pharmaceutically as Pirfenidone, is a small molecule that has demonstrated significant efficacy in slowing the progression of idiopathic pulmonary fibrosis.[2] Its mechanism of action is multifaceted, involving the downregulation of key pro-fibrotic and pro-inflammatory cytokines such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).
In the fields of pharmacokinetics, pharmacodynamics, and toxicology, the precise quantification of a drug and its metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical studies due to its high sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard is critical to the success of these methods. A SIL internal standard, such as 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5, co-elutes chromatographically with the analyte and exhibits identical behavior during sample extraction and ionization. This effectively corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[3]
The subject of this guide, 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5, is specifically designed for this purpose. The five deuterium atoms on the phenyl ring provide a 5 Dalton mass shift from the parent compound, allowing for clear differentiation in the mass spectrometer without significantly altering its physicochemical properties.
Physicochemical and Spectroscopic Properties
The physicochemical properties of the deuterated compound are expected to be nearly identical to its non-deuterated analog, Pirfenidone.
Data Summary
| Property | Value | Source(s) |
| Chemical Name | 1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-2-one | [4] |
| Synonyms | Pirfenidone-d5 | [5] |
| Molecular Formula | C₁₆D₅H₇N₂O | [3] |
| Molecular Weight | 253.31 g/mol | [4] |
| Monoisotopic Mass | 253.126 Da | [6] |
| Appearance | White to pale yellow solid/powder | [7][8] |
| Melting Point | ~109 °C | [7][8] |
| Solubility | Sparingly soluble in water; Freely soluble in methanol, ethanol, acetone, and chloroform. | [2][8] |
| pKa | -0.2 ± 0.6 | [2] |
Spectroscopic Characterization
Mass spectrometry is the primary technique for the application of this compound. In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ is observed.
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Expected [M+H]⁺: m/z 254.1
-
Non-deuterated [M+H]⁺: m/z 249.1[9]
The 5-Dalton mass difference provides a distinct and interference-free channel for detection when used as an internal standard. In tandem mass spectrometry (MS/MS), specific fragmentation patterns are monitored.
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Typical MRM Transition for Pirfenidone-d5: m/z 254.1 → [Product Ion]
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Reported MRM Transition for Pirfenidone: m/z 186.1 → 65.1
The fragmentation pattern of the deuterated compound is expected to be similar to Pirfenidone, with potential mass shifts in fragments containing the deuterated phenyl ring.
NMR spectroscopy is essential for confirming the structure and the location of the deuterium labels.
-
¹H NMR: The spectrum is expected to be similar to that of Pirfenidone, but with the complete absence of signals corresponding to the five protons on the N-phenyl ring. The signals for the pyridone and pyridine ring protons would remain.
-
¹³C NMR: The carbon signals of the deuterated phenyl ring will show coupling to deuterium (C-D coupling), which typically results in multiplets and a slight upfield shift compared to the corresponding C-H signals in Pirfenidone. The signals for the pyridone and pyridine rings will be largely unaffected.
Synthesis and Purification
The synthesis of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 is analogous to methods used for Pirfenidone, employing a deuterated starting material. A common and efficient route is the copper-catalyzed Chan-Lam coupling reaction.
Synthesis Workflow
Caption: Chan-Lam coupling for synthesis of the target compound.
Experimental Protocol: Synthesis
Causality: This protocol utilizes a Chan-Lam N-arylation, a reliable and high-yielding method for forming the N-aryl bond. Phenyl-d5-boronic acid is chosen as the deuterated starting material as it is commercially available and highly reactive in this type of coupling. Copper(II) acetate serves as the catalyst, and pyridine acts as both a base and a ligand to facilitate the reaction.
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 5-(pyridin-2-yl)pyridin-2(1H)-one (1.0 eq), Phenyl-d5-boronic acid (1.2 eq), and Copper(II) acetate (1.5 eq).
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Solvent and Base Addition: Add anhydrous dichloromethane (DCM) as the solvent, followed by anhydrous pyridine (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper catalyst.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5.
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Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry.
Application in Bioanalysis
The primary application of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 is as an internal standard for the quantification of Pirfenidone in biological matrices such as human plasma.
Bioanalytical Workflow
Caption: General workflow for Pirfenidone bioanalysis using a deuterated internal standard.
Experimental Protocol: Quantification in Human Plasma
Trustworthiness: This protocol is based on published and validated bioanalytical methods. The use of a simple protein precipitation step is rapid and efficient. The specified chromatographic conditions and MRM transitions provide the necessary selectivity and sensitivity for clinical pharmacokinetic studies.
-
Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Pirfenidone into blank human plasma.
-
Sample Preparation:
-
To 100 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of a working solution of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 in methanol.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Plus C18).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5 mM aqueous ammonium formate containing 0.1% formic acid (e.g., 60:40, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Pirfenidone: m/z 186.1 → 65.1
-
Pirfenidone-d5: m/z 191.1 → 65.1 (Note: A common fragmentation is monitored)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Pirfenidone/Pirfenidone-d5) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the curve.
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Determine the concentration of Pirfenidone in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Safety and Handling
Authoritative Grounding: Safety and handling procedures should be based on the Safety Data Sheet (SDS) for the non-deuterated analog, Pirfenidone, as the deuterated version is expected to have a similar toxicological profile.
-
Hazard Identification: Harmful if swallowed. May cause skin, eye, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container, protected from light.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 is an indispensable tool for the accurate and precise quantification of Pirfenidone in a research and clinical setting. Its chemical properties, being nearly identical to the parent drug, ensure it faithfully tracks the analyte through complex bioanalytical procedures. This technical guide has provided a framework for its synthesis, characterization, and application, grounded in established scientific principles and methodologies. The protocols and data presented herein should serve as a valuable resource for scientists engaged in the development and validation of robust bioanalytical assays for Pirfenidone.
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